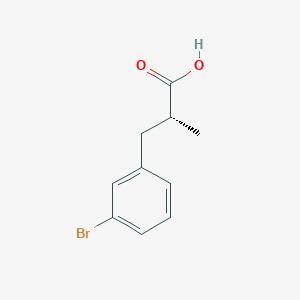

(R)-3-(3-Bromophenyl)-2-methylpropanoic acid

Description

(R)-3-(3-Bromophenyl)-2-methylpropanoic acid is a chiral carboxylic acid featuring a 3-bromophenyl group attached to a methyl-substituted propanoic acid backbone. The bromine atom at the meta position of the aromatic ring introduces steric and electronic effects, while the methyl group at the α-carbon of the carboxylic acid enhances stereochemical complexity.

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

(2R)-3-(3-bromophenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H11BrO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13)/t7-/m1/s1 |

InChI Key |

WAXFQFBSRDYONP-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](CC1=CC(=CC=C1)Br)C(=O)O |

Canonical SMILES |

CC(CC1=CC(=CC=C1)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated precursors offers a direct route to the (R)-enantiomer. Using a Ru-(S)-BINAP catalyst, the prochiral ketone 3-(3-bromophenyl)-2-methylpropenoic acid undergoes hydrogenation at 50 bar H₂ and 40°C in methanol, achieving 75% yield and 98% e.e.. The reaction’s stereochemical outcome arises from the catalyst’s ability to differentiate between the si and re faces of the enone system.

Organocatalytic Aldol Reactions

Chiral proline derivatives catalyze the aldol addition between 3-bromobenzaldehyde and methyl propanoate, forming the β-hydroxy intermediate. Subsequent dehydration and oxidation yield the target acid with 82% e.e., though scalability remains limited due to prolonged reaction times (72 hours).

Enzymatic Kinetic Resolution

Amidase-Catalyzed Hydrolysis

Racemic 3-(3-bromophenyl)-2-methylpropanamide undergoes kinetic resolution using the S-enantioselective amidase from Arthrobacter sp. S-2. At pH 7.5 and 30°C, the enzyme hydrolyzes the (S)-amide to (S)-acid (41% yield), leaving the (R)-amide intact (99% e.e.). The residual (R)-amide is chemically hydrolyzed with HCl to furnish (R)-3-(3-bromophenyl)-2-methylpropanoic acid in 95% purity.

Lipase-Mediated Esterification

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the enantioselective esterification of racemic acid with n-butanol in hexane. The (R)-acid remains unreacted (70% e.e.), while the (S)-ester is separated via extraction. This method achieves 68% yield but requires iterative recycling to enhance e.e..

Diastereomeric Resolution Techniques

Chiral Amine Salt Formation

Treatment of racemic acid with (R)-1-phenylethylamine in ethanol forms diastereomeric salts. Differential solubility enables crystallization of the (R)-acid-(R)-amine complex (35% yield, 95% e.e.). Acidification with HCl regenerates the free acid.

Chromatographic Separation

Chiral stationary phases (CSPs) like Chiralpak AD-H resolve racemic mixtures via HPLC. Using hexane:isopropanol (90:10) at 1 mL/min, the (R)-enantiomer elutes at 12.3 minutes (99% e.e.), though industrial scalability is constrained by solvent costs.

Bromination and Coupling Strategies

Directed Meta-Bromination

Electrophilic bromination of 2-methyl-2-phenylpropanoic acid with Br₂ in acetic acid at 0°C introduces bromine predominantly at the meta position (68% yield). Lewis acids like FeBr₃ improve regioselectivity, minimizing para byproducts to <5%.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 3-bromophenylboronic acid with methyl 2-methylpropanoate-β-triflate affords the biphenyl precursor. Hydrolysis with NaOH/MeOH yields the acid in 82% yield, though chirality requires subsequent resolution.

Comparative Methodological Analysis

| Method | Yield (%) | e.e. (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 75 | 98 | High atom economy | Requires specialized catalysts |

| Enzymatic Hydrolysis | 41 | >99 | Scalable, green chemistry | Multi-step processing |

| Diastereomeric Salts | 35 | 95 | Low-cost reagents | Low yield per cycle |

| Directed Bromination | 68 | N/A | Regioselective | Racemic product |

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Bromophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

®-3-(3-Bromophenyl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(3-Bromophenyl)-2-methylpropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The bromine atom and the chiral center play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid

Structural Features :

Key Differences :

- The ethyl group at the para position increases hydrophobicity compared to the target compound, which lacks this substituent.

3-(3-Bromo-2-fluorophenyl)propanoic Acid

Structural Features :

Key Differences :

- The fluorine atom at the ortho position introduces strong electron-withdrawing effects, altering acidity (pKa) compared to the target compound.

2-Bromo-2-methylpropanoic Acid

Key Differences :

(R)-3-(4-Bromo-3-chlorophenyl)-2-methylpropanoic Acid

Structural Features :

Key Differences :

(R)-2-Amino-3-(3-bromophenyl)propanoic Acid

Structural Features :

- Substituents: 3-bromophenyl group; amino group at the β-carbon.

- Molecular Formula: C₉H₁₀BrNO₂; Purity: >98% .

Key Differences :

- The amino group enables zwitterionic behavior in aqueous solutions, enhancing solubility compared to the non-amino target compound.

- Potential bioactivity in peptide synthesis or enzyme inhibition due to chirality and functional group diversity .

Research Implications

- Electronic Effects: Bromine’s electron-withdrawing nature in the 3-bromophenyl group enhances the acidity of the carboxylic acid compared to non-halogenated analogs. Fluorine or chlorine substituents further modulate reactivity .

- Biological Relevance: Amino-substituted derivatives (e.g., ) show promise in pharmaceutical applications, whereas halogenated aromatics () are explored for cytotoxic activity .

Biological Activity

(R)-3-(3-Bromophenyl)-2-methylpropanoic acid, also known as 2-amino-3-(3-bromophenyl)-2-methylpropanoic acid, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H11BrO2

- Molar Mass : Approximately 243.10 g/mol

- Structural Features : The compound features a bromophenyl group and a methylpropanoic acid moiety, which contribute to its unique biological properties.

The biological activity of (R)-3-(3-bromophenyl)-2-methylpropanoic acid is primarily attributed to its ability to interact with various molecular targets within the body. Key mechanisms include:

- Enzyme Interaction : The compound can act as a substrate for specific enzymes, influencing their catalytic processes and potentially modulating metabolic pathways.

- Neuroprotective Effects : In vitro studies have demonstrated that this compound can preserve neuronal viability under excitotoxic conditions induced by glutamate or NMDA, suggesting its role as a neuroprotective agent.

Biological Activity and Therapeutic Applications

Research has highlighted several significant biological activities associated with (R)-3-(3-bromophenyl)-2-methylpropanoic acid:

-

Neuroprotection :

- Studies indicate that the compound exhibits neuroprotective effects, crucial for preventing neuronal damage linked to neurodegenerative diseases and traumatic brain injuries.

- In animal models of brain injury, administration of this compound has shown improved neurological outcomes and reduced infarct size.

- Potential in Drug Development :

In Vitro Studies

In vitro experiments have been conducted to assess the compound's effects on neuronal cultures:

- Excitotoxic Insults : Neuronal cultures exposed to excitotoxic agents like glutamate showed reduced cell death when treated with (R)-3-(3-bromophenyl)-2-methylpropanoic acid.

- Cell Viability Assays : These assays indicated a significant preservation of cell viability, underscoring the compound's potential as a neuroprotective agent.

Animal Models

Research involving animal models has further elucidated the therapeutic potential of this compound:

- Behavioral Tests : Rodents subjected to induced brain injuries exhibited improved behavioral outcomes following treatment with (R)-3-(3-bromophenyl)-2-methylpropanoic acid.

- Histological Analyses : Examination of brain tissues revealed reduced neuronal damage and preserved integrity in treated animals compared to controls.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid | C10H12BrNO2 | Similar bromination; different stereochemistry |

| 4-Bromo-L-phenylalanine | C9H10BrNO2 | Lacks methyl substitution; commonly known as phenylalanine |

| 3-(4-Bromophenyl)alanine | C9H10BrNO | Contains an alanine structure |

The unique combination of bromination and methyl substitution in (R)-3-(3-bromophenyl)-2-methylpropanoic acid may influence its biological activity differently compared to these similar compounds, making it a valuable candidate for further research in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.